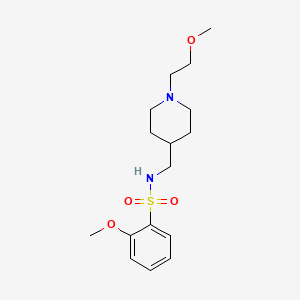

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a compound that is structurally related to fentanyl . Fentanyl is a 4-anilidopiperidine and a controlled substance widely used in medicine for anesthesia and pain management .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, compound 29 was synthesized by reacting 26 17) with 13a under basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination .

Applications De Recherche Scientifique

- Targeted Therapy : Researchers explore this compound’s potential as a drug candidate. Its structural resemblance to fentanyl, a potent analgesic, suggests it could be relevant for pain management or anesthesia .

- Anaplastic Lymphoma Kinase (ALK) Inhibition : Derivatives of this compound have been investigated as ALK inhibitors for treating non-small cell lung cancer (NSCLC) .

- Protodeboronation Reactions : The compound’s boronic ester derivatives have been used in catalytic protodeboronation reactions. These reactions are valuable in synthetic chemistry for creating complex molecules .

- Suzuki–Miyaura Coupling : Researchers have explored its use in Suzuki–Miyaura coupling reactions, which enable the formation of carbon-carbon bonds. This is crucial for constructing organic frameworks .

- Risk Assessment : The compound has undergone risk assessments due to its presence as a new psychoactive substance. These assessments evaluate health and social risks, international trafficking, and organized crime involvement .

- FB Inhibitors : High-throughput screening led to the discovery of LNP023, a derivative of this compound. LNP023 is currently being evaluated clinically for various indications related to the alternative pathway (AP) in the immune system .

- Hydromethylation of Protected Compounds : The hydromethylation sequence, using methoxy-protected compounds, has been explored. This process has implications in materials science and organic synthesis .

- Selective ALK Inhibition : The compound’s derivatives, such as ASP3026, exhibit potent and selective inhibition of ALK. This is relevant for understanding ALK-related diseases and developing therapeutic interventions .

Medicinal Chemistry and Drug Development

Organic Synthesis

Pharmacology and Toxicology

Biological Research

Materials Science

Chemical Biology

Propriétés

IUPAC Name |

2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4S/c1-21-12-11-18-9-7-14(8-10-18)13-17-23(19,20)16-6-4-3-5-15(16)22-2/h3-6,14,17H,7-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQSLJGJVAQGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)

![2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2503073.png)

![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)

![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)

![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)

![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)

![3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2503091.png)